molecular formula C10H13BrN2 B1277909 4-Bromo-2-piperidinopyridine CAS No. 24255-98-9

4-Bromo-2-piperidinopyridine

Cat. No.: B1277909
CAS No.: 24255-98-9
M. Wt: 241.13 g/mol
InChI Key: SRJWDPFVNPQGDM-UHFFFAOYSA-N
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Description

4-Bromo-2-piperidinopyridine is a heterocyclic organic compound that features a bromine atom attached to the second position of a piperidine ring fused to a pyridine ring

Scientific Research Applications

4-Bromo-2-piperidinopyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules for studying biological pathways.

    Medicine: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word for it is "Warning" . For safety, it’s recommended to avoid breathing its mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-piperidinopyridine typically involves the bromination of 2-piperidinopyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-piperidinopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), in the presence of a base like potassium phosphate (K3PO4) are typical.

    Reduction Reactions: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often employed.

Major Products:

    Substitution Reactions: Products include various substituted piperidinopyridines.

    Coupling Reactions: Biaryl derivatives are the major products.

    Reduction Reactions: Reduced piperidine derivatives are formed.

Mechanism of Action

The mechanism of action of 4-Bromo-2-piperidinopyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom can enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

    4-Piperidinopiperidine: Another piperidine derivative with different substitution patterns.

    2-Bromo-1,4-naphthoquinone: A brominated compound with a different core structure.

    4-Methylmorpholine: A related heterocyclic compound with a different nitrogen-containing ring.

Uniqueness: 4-Bromo-2-piperidinopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a piperidinopyridine core makes it a versatile intermediate in synthetic chemistry and a valuable scaffold in drug discovery.

Properties

IUPAC Name

4-bromo-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJWDPFVNPQGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400252
Record name 4-Bromo-2-piperidinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-98-9
Record name 4-Bromo-2-piperidinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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